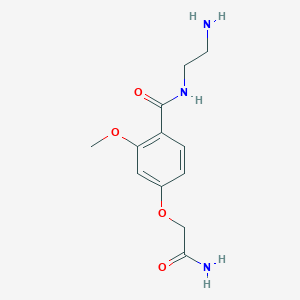
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with aminoethyl and amino-oxoethoxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with a methoxybenzamide derivative, which undergoes nucleophilic substitution reactions to introduce the aminoethyl and amino-oxoethoxy groups. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and catalysts such as palladium or copper complexes to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, amines; often require catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, hydroxylated derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl and amino-oxoethoxy groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Shares the aminoethoxy functional group but differs in the core structure.
tert-Butyl (2-aminoethoxy)carbamate: Contains a similar aminoethoxy group but has a different carbamate core.
Uniqueness
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
919772-38-6 |
|---|---|
Fórmula molecular |
C12H17N3O4 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide |
InChI |
InChI=1S/C12H17N3O4/c1-18-10-6-8(19-7-11(14)16)2-3-9(10)12(17)15-5-4-13/h2-3,6H,4-5,7,13H2,1H3,(H2,14,16)(H,15,17) |
Clave InChI |
ULANBSNLQQOCFT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCC(=O)N)C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
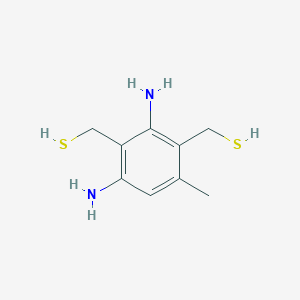
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
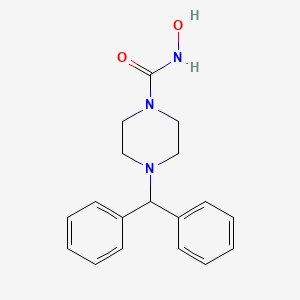
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)
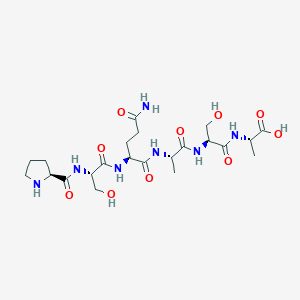
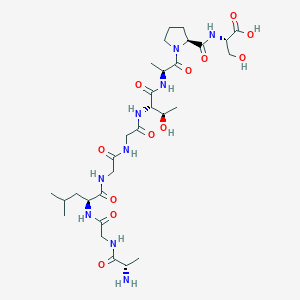
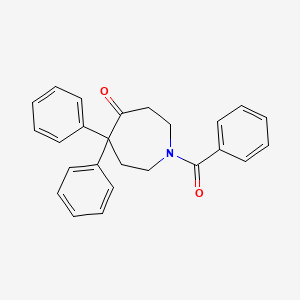
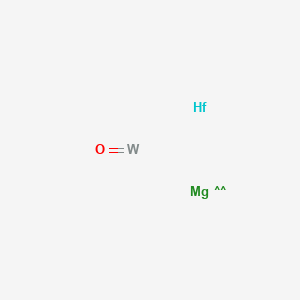
![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)

